ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
ETHYL 2-(ANILINOCARBONYL)-6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a fluorophenyl group, and a pyrimido[2,1-b][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ANILINOCARBONYL)-6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimido[2,1-b][1,3]thiazine core.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group is introduced through a reaction with aniline derivatives under controlled conditions.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated using fluorinated aromatic compounds in the presence of suitable catalysts.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ANILINOCARBONYL)-6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(ANILINOCARBONYL)-6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(ANILINOCARBONYL)-6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-4-(4-FLUOROPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL (2-((ANILINOCARBONYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE
Uniqueness
ETHYL 2-(ANILINOCARBONYL)-6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific structural features, such as the combination of anilinocarbonyl, fluorophenyl, and pyrimido[2,1-b][1,3]thiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20FN3O4S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H20FN3O4S/c1-3-32-23(31)20-14(2)26-24-28(21(20)15-9-11-16(25)12-10-15)19(29)13-18(33-24)22(30)27-17-7-5-4-6-8-17/h4-13,21H,3H2,1-2H3,(H,27,30) |
InChI Key |
GYMUNTWJRQAQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C=C(S2)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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